

A Comprehensive Technical Guide to Fmoc-D-homophenylalanine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-D-HoPhe-OH*

Cat. No.: B557666

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-D-homophenylalanine, a crucial amino acid derivative in the field of peptide chemistry and drug discovery. This document details its chemical properties, CAS number, and applications, with a focus on its role in solid-phase peptide synthesis.

Introduction to Fmoc-D-homophenylalanine

Fmoc-D-homophenylalanine is a non-natural amino acid derivative widely utilized as a building block in the synthesis of peptides.^[1] It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group of D-homophenylalanine.^{[2][3]} This Fmoc group is base-labile, meaning it can be removed under mild basic conditions, a key feature that makes it central to Fmoc-based solid-phase peptide synthesis (SPPS).^[3] The incorporation of D-homophenylalanine, an unnatural amino acid, into peptide chains can enhance their stability, modify their conformation, and improve their pharmacokinetic properties, making it a valuable tool in the design of peptide-based therapeutics.^{[2][3][4]}

The CAS number for Fmoc-D-homophenylalanine is 135944-09-1.^{[2][5]}

Chemical and Physical Properties

The properties of Fmoc-D-homophenylalanine and its related isomers and derivatives are summarized in the table below. The data highlights the key identifiers and physical characteristics of these compounds.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Melting Point (°C)	Appearance
Fmoc-D-homophenylalanine	135944-09-1[2][5]	C ₂₅ H ₂₃ NO ₄ [2]	401.45[2]	≥98.0% (HPLC)	139 - 146[2]	White powder[2]
Fmoc-L-homophenylalanine	132684-59-4[3]	C ₂₅ H ₂₃ NO ₄	401.45	-	-	-
Fmoc-D-β-homophenylalanine	209252-16-4[6]	C ₂₅ H ₂₃ NO ₄ [6]	401.46[6]	≥98% (HPLC)[6]	-	White powder[6]
Fmoc-3-cyano-D-β-homophenylalanine	269726-84-3[7]	-	-	≥98% (HPLC)[7]	162 - 168[7]	-
Fmoc-2-chloro-D-β-homophenylalanine	268734-29-8[8]	C ₂₅ H ₂₂ ClNO ₄ [8]	435.90[8]	-	-	-

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-D-homophenylalanine is in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides.[2][9] The Fmoc-SPPS methodology allows for the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.[3][10]

The following is a generalized protocol for the incorporation of Fmoc-D-homophenylalanine into a peptide sequence using manual or automated SPPS.

Step 1: Resin Preparation

- Select a suitable resin based on the desired C-terminus of the peptide (e.g., Wang resin for a C-terminal carboxyl group or Rink Amide resin for a C-terminal amide).[\[10\]](#)
- Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), for at least 30 minutes to an hour to allow for increased exposure of the reactive sites.[\[10\]](#)[\[11\]](#)

Step 2: First Amino Acid Coupling (if applicable)

- If starting a new synthesis, couple the first Fmoc-protected amino acid to the swelled resin. This typically involves activating the carboxyl group of the amino acid.

Step 3: Fmoc Deprotection

- To deprotect the N-terminal Fmoc group of the resin-bound amino acid or peptide, treat the resin with a 20% solution of piperidine in DMF.[\[3\]](#)[\[10\]](#)
- Allow the reaction to proceed for approximately 7-30 minutes to ensure complete removal of the Fmoc group, which exposes a free amine for the next coupling step.[\[10\]](#)[\[11\]](#)
- Wash the resin extensively with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[\[3\]](#)[\[11\]](#)

Step 4: Amino Acid Coupling (Incorporation of Fmoc-D-homophenylalanine)

- Activate the carboxyl group of Fmoc-D-homophenylalanine. This is typically done by dissolving the amino acid in DMF with a coupling agent (e.g., HCTU, HATU) and a base (e.g., N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine).[\[11\]](#)[\[12\]](#)
- Add the activated Fmoc-D-homophenylalanine solution to the deprotected resin-bound peptide.

- Allow the coupling reaction to proceed for at least 4 hours, or until a completion test (e.g., ninhydrin test) indicates the absence of free amines.[11]
- Wash the resin thoroughly with DMF to remove excess reagents and byproducts.[11][12]

Step 5: Repetition for Peptide Elongation

- Repeat steps 3 and 4 for each subsequent amino acid to be added to the peptide sequence.

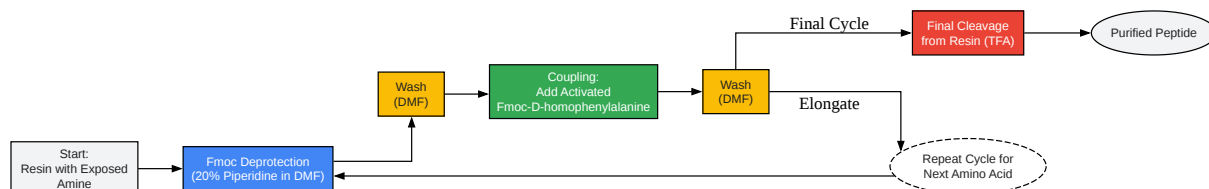
Step 6: Final Cleavage and Deprotection

- Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove any side-chain protecting groups.
- This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) along with scavengers like water and triisopropylsilane (TIS) to prevent side reactions.[10] The typical ratio is 95:2.5:2.5 (TFA:water:TIS).[10]
- The reaction is usually carried out for 2-3 hours at room temperature.[10]
- Following cleavage, the peptide is precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Reagent	Function
Resin (e.g., Wang, Rink Amide)	Insoluble support for peptide chain elongation. [10]
Fmoc-D-homophenylalanine	The amino acid building block to be incorporated.
Piperidine (20% in DMF)	Base used for the removal of the Fmoc protecting group.[3][10]
Coupling Agents (e.g., HCTU, HATU)	Promote the formation of the peptide bond between amino acids.[11]
Base (e.g., DIEA, Collidine)	Used during the amino acid activation and coupling steps.[11][12]
Solvents (e.g., DMF, DCM)	Used for swelling the resin, dissolving reagents, and washing.[10][11]
Cleavage Cocktail (e.g., TFA/TIS/H ₂ O)	Strong acid solution to cleave the peptide from the resin and remove side-chain protecting groups.[10]
Cold Diethyl Ether	Used to precipitate the cleaved peptide.

Workflow Visualization

The following diagram illustrates the cyclical nature of the Fmoc-based solid-phase peptide synthesis.



[Click to download full resolution via product page](#)

Fmoc Solid-Phase Peptide Synthesis Cycle

Other Key Applications

Beyond its central role in peptide synthesis, Fmoc-D-homophenylalanine is instrumental in several areas of research and development:

- **Drug Development:** The incorporation of this non-natural amino acid can lead to peptide-based drugs with enhanced bioactivity, specificity, and stability.^{[2][6]} This is crucial for developing novel therapeutics for a range of diseases.^[6]
- **Bioconjugation:** It can be used in processes to attach biomolecules to other molecules or surfaces, which is important for creating targeted drug delivery systems and diagnostics.^{[2][6][7]}
- **Neuroscience Research:** This compound is valuable in the study of neuropeptides and their functions, contributing to a better understanding of neurological disorders.^{[2][6]}

Conclusion

Fmoc-D-homophenylalanine is a versatile and indispensable tool in modern peptide chemistry. Its unique properties, facilitated by the Fmoc protecting group and the non-natural homophenylalanine side chain, enable the synthesis of complex and novel peptides. For researchers and professionals in drug development, a thorough understanding of its characteristics and applications is key to advancing the frontiers of therapeutic innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. FMOC-D-HOMOPHENYLALANINE | 135944-09-1 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. scbt.com [scbt.com]
- 9. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. peptide.com [peptide.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Fmoc-D-homophenylalanine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b557666#fmoc-d-homophenylalanine-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com